molecular formula C12H19ClN2O4S B1435076 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1881329-15-2

3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1435076
CAS No.: 1881329-15-2
M. Wt: 322.81 g/mol
InChI Key: BOGIVMCUMJOBAW-UHFFFAOYSA-N
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Description

3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O4S and its molecular weight is 322.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Synthesis of Pyrazole Derivatives : Research on pyrazole derivatives has led to the development of methods for generating structurally diverse libraries of compounds. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions has generated a variety of compounds with potential biological activities (G. Roman, 2013). These synthetic strategies could be relevant for the synthesis and functional exploration of the compound .

  • X-ray Crystallography for Structure Determination : The unambiguous determination of molecular structures, especially for complex molecules, often requires advanced techniques like X-ray crystallography. This method has been crucial for confirming the structures of related pyrazole-based compounds, emphasizing the importance of precise structural characterization in chemical research (Isuru R. Kumarasinghe et al., 2009).

Biological Activities and Material Properties

  • Antimicrobial and Anticancer Potential : A series of pyrazole derivatives, including some with dimethylpyrazolyl and tetrahydropyran components, have shown promising antimicrobial and anticancer activities. These findings suggest that structurally similar compounds, such as the one , could also possess significant biological activities, warranting further investigation into their potential therapeutic applications (H. Hafez et al., 2016).

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for various metals, demonstrating high efficiency in protecting against corrosion in acidic environments. This suggests potential applications of the compound in materials science, particularly in developing protective coatings for industrial applications (L. Olasunkanmi & E. Ebenso, 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly the GIRK1/2 subtype . The interaction with GIRK channels modulates cellular excitability and has implications for various physiological processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of GIRK channels by this compound leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This can impact processes such as pain perception, epilepsy, and anxiety.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with GIRK channels. The compound binds to the channel subunits, promoting their activation and subsequent potassium ion flow . This results in hyperpolarization of the cell membrane, which can inhibit or modulate various cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to sustained modulation of cellular excitability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes via specific transporters and binding proteins . Its localization and accumulation within cells can impact its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S.ClH/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10;/h10H,3-7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGIVMCUMJOBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
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3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.